molecular formula C18H15IN4O2 B12301607 7-iodo-8-methoxy-1-(1-pyridin-2-ylethyl)-3H-imidazo[4,5-c]quinolin-2-one

7-iodo-8-methoxy-1-(1-pyridin-2-ylethyl)-3H-imidazo[4,5-c]quinolin-2-one

Cat. No.: B12301607
M. Wt: 446.2 g/mol
InChI Key: LNYDWQVKYSUEAC-UHFFFAOYSA-N
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Description

®-7-iodo-8-methoxy-1-(1-(pyridin-2-yl)ethyl)-1H-imidazo[4,5-c]quinolin-2(3H)-one is a complex organic compound that belongs to the class of imidazoquinolines. This compound is characterized by its unique structure, which includes an iodine atom, a methoxy group, and a pyridinyl ethyl substituent. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-7-iodo-8-methoxy-1-(1-(pyridin-2-yl)ethyl)-1H-imidazo[4,5-c]quinolin-2(3H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the imidazoquinoline core: This step involves the cyclization of appropriate precursors to form the imidazoquinoline skeleton.

    Introduction of the iodine atom: The iodine atom is introduced through an iodination reaction, often using iodine or an iodine-containing reagent.

    Methoxylation: The methoxy group is introduced via a methylation reaction, typically using methyl iodide or dimethyl sulfate.

    Attachment of the pyridinyl ethyl group: This step involves the alkylation of the imidazoquinoline core with a pyridinyl ethyl halide under basic conditions.

Industrial Production Methods

Industrial production of ®-7-iodo-8-methoxy-1-(1-(pyridin-2-yl)ethyl)-1H-imidazo[4,5-c]quinolin-2(3H)-one may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, often leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can convert the imidazoquinoline core to its corresponding dihydro derivatives.

    Substitution: The iodine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or thiourea under mild conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydroimidazoquinoline derivatives.

    Substitution: Various substituted imidazoquinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, ®-7-iodo-8-methoxy-1-(1-(pyridin-2-yl)ethyl)-1H-imidazo[4,5-c]quinolin-2(3H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in various assays for its ability to interact with biological targets, making it a candidate for drug development.

Medicine

In medicine, ®-7-iodo-8-methoxy-1-(1-(pyridin-2-yl)ethyl)-1H-imidazo[4,5-c]quinolin-2(3H)-one is being investigated for its potential therapeutic properties. It may have applications in the treatment of diseases such as cancer and infectious diseases due to its ability to modulate biological pathways.

Industry

In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of advanced polymers and coatings.

Mechanism of Action

The mechanism of action of ®-7-iodo-8-methoxy-1-(1-(pyridin-2-yl)ethyl)-1H-imidazo[4,5-c]quinolin-2(3H)-one involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    7-iodo-8-methoxy-1H-imidazo[4,5-c]quinolin-2(3H)-one: Lacks the pyridinyl ethyl group.

    8-methoxy-1-(1-(pyridin-2-yl)ethyl)-1H-imidazo[4,5-c]quinolin-2(3H)-one: Lacks the iodine atom.

    7-iodo-1-(1-(pyridin-2-yl)ethyl)-1H-imidazo[4,5-c]quinolin-2(3H)-one: Lacks the methoxy group.

Uniqueness

®-7-iodo-8-methoxy-1-(1-(pyridin-2-yl)ethyl)-1H-imidazo[4,5-c]quinolin-2(3H)-one is unique due to the presence of all three functional groups: the iodine atom, the methoxy group, and the pyridinyl ethyl substituent. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C18H15IN4O2

Molecular Weight

446.2 g/mol

IUPAC Name

7-iodo-8-methoxy-1-(1-pyridin-2-ylethyl)-3H-imidazo[4,5-c]quinolin-2-one

InChI

InChI=1S/C18H15IN4O2/c1-10(13-5-3-4-6-20-13)23-17-11-7-16(25-2)12(19)8-14(11)21-9-15(17)22-18(23)24/h3-10H,1-2H3,(H,22,24)

InChI Key

LNYDWQVKYSUEAC-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=N1)N2C3=C(C=NC4=CC(=C(C=C43)OC)I)NC2=O

Origin of Product

United States

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